molecular formula C25H24N4O3 B2481678 5-(2-methoxyethyl)-2-phenyl-7-(1,2,3,4-tetrahydroquinoline-1-carbonyl)-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one CAS No. 923250-23-1

5-(2-methoxyethyl)-2-phenyl-7-(1,2,3,4-tetrahydroquinoline-1-carbonyl)-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one

Cat. No.: B2481678
CAS No.: 923250-23-1
M. Wt: 428.492
InChI Key: JIZOKPZMDUNGTJ-UHFFFAOYSA-N
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Description

5-(2-methoxyethyl)-2-phenyl-7-(1,2,3,4-tetrahydroquinoline-1-carbonyl)-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one is a complex organic compound that belongs to the class of pyrazolo[4,3-c]pyridines. This compound is characterized by its unique structure, which includes a pyrazolo[4,3-c]pyridine core, a phenyl group, a methoxyethyl side chain, and a tetrahydroquinoline moiety. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific research fields.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

5-(2-methoxyethyl)-2-phenyl-7-(1,2,3,4-tetrahydroquinoline-1-carbonyl)-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated or hydrogenated products .

Mechanism of Action

The mechanism of action of 5-(2-methoxyethyl)-2-phenyl-7-(1,2,3,4-tetrahydroquinoline-1-carbonyl)-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access . Additionally, it can modulate receptor activity by interacting with receptor binding sites, thereby influencing signal transduction pathways . The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2-methoxyethyl)-2-phenyl-7-(1,2,3,4-tetrahydroquinoline-1-carbonyl)-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one is unique due to its combination of structural features, which confer specific biological activities and chemical reactivity.

Properties

IUPAC Name

7-(3,4-dihydro-2H-quinoline-1-carbonyl)-5-(2-methoxyethyl)-2-phenylpyrazolo[4,3-c]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N4O3/c1-32-15-14-27-16-20(24(30)28-13-7-9-18-8-5-6-12-22(18)28)23-21(17-27)25(31)29(26-23)19-10-3-2-4-11-19/h2-6,8,10-12,16-17H,7,9,13-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIZOKPZMDUNGTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCCC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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